molecular formula C12H11FN2 B8737814 4-(4-Fluoro-2-methylphenyl)pyridin-3-amine

4-(4-Fluoro-2-methylphenyl)pyridin-3-amine

Cat. No.: B8737814
M. Wt: 202.23 g/mol
InChI Key: YKEPAGBAOXXGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluoro-2-methylphenyl)pyridin-3-amine is a useful research compound. Its molecular formula is C12H11FN2 and its molecular weight is 202.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

4-(4-fluoro-2-methylphenyl)pyridin-3-amine

InChI

InChI=1S/C12H11FN2/c1-8-6-9(13)2-3-10(8)11-4-5-15-7-12(11)14/h2-7H,14H2,1H3

InChI Key

YKEPAGBAOXXGRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=C(C=NC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc dust (4.37 g, 66.7 mmol) was added in three portions over 15 min to 4-(4-fluoro-2-methylphenyl)-3-nitropyridine (3.1 g, 13.3 mmol) in acetic acid (30 mL). The reaction mixture was then heated to 70° C. for two hours. After cooling to room temperature, the reaction mixture was filtered through Celite and all volatiles were removed under reduced pressure. The resulting oil was suspended in EtOAc and washed with saturated aqueous NaHCO3 solution and brine. The organic phase was dried over MgSO4 and filtered. Evaporation of volatiles under reduced pressure gave the crude product which was purified by flash chromatography (EtOAc) to yield the desired compound (890 mg, 33%). The material was used in the next step without further purification.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
4.37 g
Type
catalyst
Reaction Step One
Yield
33%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.